1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from the preparation of the benzofuro[3,2-d]pyrimidine core. This core can be synthesized through the aza-Wittig reaction of iminophosphorane with aromatic isocyanates, followed by reaction with phenols or alcohols in the presence of a catalytic amount of solid potassium carbonate or sodium ethoxide . The final step involves the coupling of the benzofuro[3,2-d]pyrimidine core with the piperidinecarboxamide moiety under appropriate reaction conditions.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent due to its moderate fungicidal activities.
Biological Research: The compound is used in the study of molecular interactions and pathways in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 4-(2-ethyl- 1benzofuro[3,2-d]pyrimidin-4-yl)piperazin-4-ium-1-yl]-phenylmethanone chloride : Another derivative with variations in the piperidine ring, affecting its chemical reactivity and applications .
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: This compound has similar structural features but different functional groups, leading to distinct biological activities.
These comparisons highlight the uniqueness of 1-(1
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c29-24(25-13-10-17-6-2-1-3-7-17)18-11-14-28(15-12-18)23-22-21(26-16-27-23)19-8-4-5-9-20(19)30-22/h4-6,8-9,16,18H,1-3,7,10-15H2,(H,25,29) |
InChI Key |
KZVBKMHHQOARHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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